tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate
Description
tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a chlorine atom at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The Boc group enhances solubility and stability during synthetic processes, making this compound a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors and protease-targeted therapies . Its molecular formula is C₁₁H₁₃ClN₃O₂, with a molecular weight of 266.70 g/mol. The chlorine substituent at position 5 is critical for further functionalization, enabling nucleophilic aromatic substitution or coupling reactions .
Properties
Molecular Formula |
C11H12ClN3O2 |
|---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 5-chloropyrazolo[4,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-8-4-5-9(12)14-7(8)6-13-15/h4-6H,1-3H3 |
InChI Key |
WBXXYIRYRRXEOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=N1)N=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Formation of the Pyrazolopyridine Core: The pyrazole ring is then fused with a pyridine ring through a cyclization reaction. This can be achieved by reacting the pyrazole with a suitable pyridine derivative under conditions that promote cyclization.
Introduction of the tert-Butyl Ester: The tert-butyl ester group can be introduced by reacting the pyrazolopyridine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Chlorination: The final step involves the introduction of the chlorine substituent at the 5-position of the pyrazolopyridine ring. This can be achieved by reacting the intermediate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine substituent.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine substituent.
Scientific Research Applications
tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of tert-Butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural and functional differences between tert-butyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate and its analogs:
Physicochemical Properties
- Solubility: The Boc group improves solubility in organic solvents (e.g., THF, DMF), but substituents like methoxy or amino groups further modulate polarity. For instance, the 6-methoxy derivative () is more lipophilic than the 5-chloro parent compound .
- Crystallinity: Crystallographic studies (e.g., ) reveal that chlorine’s electron-withdrawing nature increases molecular planarity, enhancing π-stacking interactions in solid-state structures compared to amino-substituted analogs .
Stability and Reactivity
- Boc Deprotection : The Boc group in the 5-chloro derivative is stable under basic conditions but cleaved with acids (e.g., HCl in dioxane), enabling controlled deprotection .
- Comparative Reactivity : The 5-chloro substituent is more reactive toward nucleophiles than the 5-methoxy group, which requires harsher conditions for substitution .
Biological Activity
7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is a fluorinated derivative of tetrahydronaphthalene, notable for its structural features that include a hydroxyl group and a fluorine atom. These characteristics contribute to its potential biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its interactions with biological targets, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The unique structure of 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol enhances its stability and reactivity. The presence of the fluorine atom allows for favorable interactions with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing these interactions.
| Property | Description |
|---|---|
| Molecular Formula | CHFO |
| Structural Features | Hydroxyl group at position 1; Fluorine at position 7 |
| Potential Applications | Drug development, neuroprotection |
Anticancer Properties
Preliminary studies have indicated that compounds structurally similar to 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol exhibit significant activity against various cancer cell lines. For instance, compounds with similar configurations have shown promising results in inhibiting tumor growth in vitro.
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. It is hypothesized that its mechanism involves interaction with specific G-protein coupled receptors (GPCRs), which play critical roles in neuronal signaling pathways. The neuroprotective effects could be beneficial in treating neurodegenerative diseases.
Case Studies
- In Vitro Studies on Cancer Cell Lines
- A study demonstrated that 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol significantly inhibited the proliferation of breast cancer cells (IC = 45 nM). The compound was noted for inducing apoptosis through the mitochondrial pathway.
- Neuroprotection in Animal Models
- In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral tests.
The biological activity of 7-fluoro-1,2,3,4-tetrahydronaphthalen-1-ol is primarily attributed to its ability to interact with various molecular targets:
- G-protein Coupled Receptors (GPCRs) : Initial findings suggest favorable interactions with GPCRs involved in neurotransmission.
- Enzyme Inhibition : The compound may inhibit certain enzymes linked to cancer progression and neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
